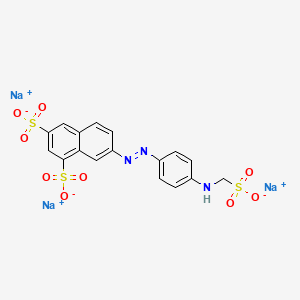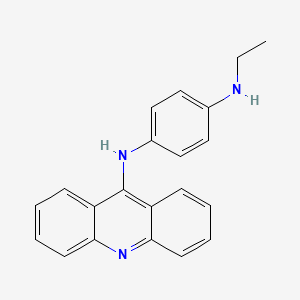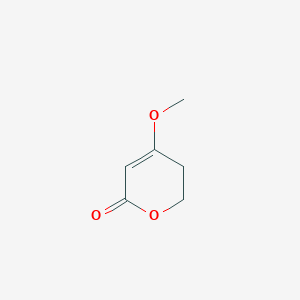
5,6-Dihydro-4-methoxy-2H-pyran-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,6-Dihydro-4-methoxy-2H-pyran-2-one is a heterocyclic organic compound with the molecular formula C6H10O2. It is also known as 4-methoxy-5,6-dihydropyran. This compound is characterized by a six-membered ring containing one oxygen atom and a methoxy group attached to the fourth carbon atom. It is commonly used as a reagent in organic synthesis, particularly for the protection of nucleoside hydroxyl functions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dihydro-4-methoxy-2H-pyran-2-one can be achieved through various methods. One common approach involves the reaction of 4-methoxy-2H-pyran with hydrogen in the presence of a catalyst such as palladium on carbon. This hydrogenation process results in the formation of this compound .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of large-scale hydrogenation reactors. The reaction conditions typically include elevated temperatures and pressures to ensure efficient conversion of the starting materials. The product is then purified through distillation or recrystallization to achieve the desired purity .
Analyse Des Réactions Chimiques
Types of Reactions
5,6-Dihydro-4-methoxy-2H-pyran-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding lactones or carboxylic acids.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used for oxidation reactions.
Reducing Agents: Hydrogen gas (H2) in the presence of palladium on carbon (Pd/C) is used for reduction reactions.
Substitution Reagents: Various nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of lactones or carboxylic acids.
Reduction: Formation of more saturated derivatives.
Substitution: Formation of substituted pyran derivatives.
Applications De Recherche Scientifique
5,6-Dihydro-4-methoxy-2H-pyran-2-one has a wide range of applications in scientific research:
Chemistry: Used as a protecting group for nucleoside hydroxyl functions in oligonucleotide synthesis.
Biology: Employed in the synthesis of biologically active molecules and natural product analogs.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceutical compounds.
Mécanisme D'action
The mechanism of action of 5,6-Dihydro-4-methoxy-2H-pyran-2-one involves its ability to act as a protecting group for hydroxyl functions. The methoxy group provides steric hindrance, preventing unwanted reactions at the protected site. This allows for selective reactions to occur at other positions in the molecule. The compound can be easily removed under mild acidic conditions, regenerating the free hydroxyl group .
Comparaison Avec Des Composés Similaires
Similar Compounds
5,6-Dihydro-2H-pyran-2-one: Lacks the methoxy group, making it less effective as a protecting group.
4-Methoxy-2H-pyran: Does not have the dihydro functionality, limiting its reactivity in certain reactions.
Uniqueness
5,6-Dihydro-4-methoxy-2H-pyran-2-one is unique due to its combination of a methoxy group and a dihydro functionality. This combination enhances its utility as a protecting group and increases its versatility in organic synthesis .
Propriétés
Numéro CAS |
83920-64-3 |
|---|---|
Formule moléculaire |
C6H8O3 |
Poids moléculaire |
128.13 g/mol |
Nom IUPAC |
4-methoxy-2,3-dihydropyran-6-one |
InChI |
InChI=1S/C6H8O3/c1-8-5-2-3-9-6(7)4-5/h4H,2-3H2,1H3 |
Clé InChI |
MEZHTUKDGVTUCD-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=O)OCC1 |
melting_point |
77 °C |
Description physique |
Solid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Dipotassium 3-[3-carbamoyl-1-ethyl-1,2-dihydro-6-hydroxy-4-methyl-2-oxo-5-pyridylazo]phenylphosphonate](/img/structure/B13771687.png)

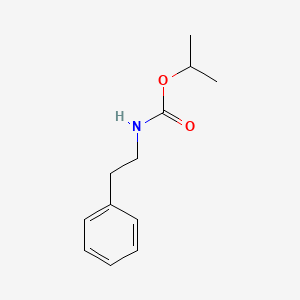

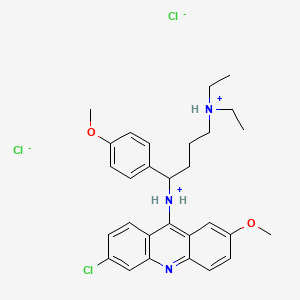
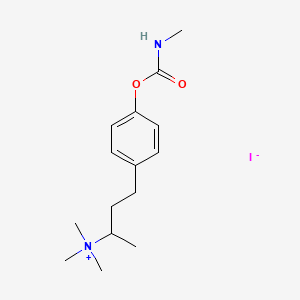
![(Phenylmethyl)-4-[(phenylmethyl)phenyl]phenol](/img/structure/B13771734.png)

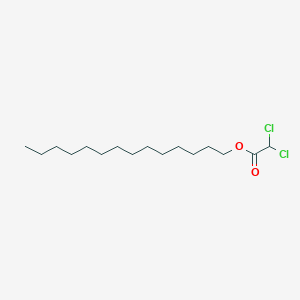
![[1-(4-Chlorophenyl)-3-(2,3-dihydro-1,4-benzodioxin-7-yl)propyl]azaniumchloride](/img/structure/B13771748.png)

